molecular formula C8H7F3O2 B1434879 [2-(Difluoromethoxy)-3-fluorophenyl]methanol CAS No. 1242257-84-6

[2-(Difluoromethoxy)-3-fluorophenyl]methanol

Cat. No.: B1434879
CAS No.: 1242257-84-6
M. Wt: 192.13 g/mol
InChI Key: CFXNCMYRLWLBGU-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-3-fluorophenyl]methanol is an organic compound with the molecular formula C8H7F3O2. It is characterized by the presence of difluoromethoxy and fluorophenyl groups attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-3-methoxyphenol with difluoromethylating agents under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of [2-(Difluoromethoxy)-3-fluorophenyl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethoxy)-3-fluorophenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

[2-(Difluoromethoxy)-3-fluorophenyl]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(Difluoromethoxy)-3-fluorophenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorophenyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Difluoromethoxy)-3-fluorophenyl]methanol is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[2-(difluoromethoxy)-3-fluorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-3,8,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXNCMYRLWLBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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